2-Methyl-N-phenylalanine (CAS: 59081-61-7), systematically known as 2-anilino-2-methylpropanoic acid or N-phenyl-alpha-aminoisobutyric acid (N-phenyl-Aib), is a sterically constrained, achiral unnatural amino acid [1]. Structurally, it combines the strong helix-inducing gem-dimethyl backbone of aminoisobutyric acid (Aib) with a bulky N-aryl substitution. In industrial and advanced academic procurement, this compound is primarily sourced as a specialized building block for synthesizing proteolytically stable, cell-permeable peptidomimetics and conformationally restricted ligands. Its baseline value lies in its ability to simultaneously abolish hydrogen bond donor capacity, dramatically increase lipophilicity, and enforce rigid backbone geometries without the stereochemical liabilities associated with chiral N-substituted amino acids.
Attempting to substitute 2-methyl-N-phenylalanine with standard alpha-aminoisobutyric acid (Aib) or N-methyl-Aib (N-Me-Aib) fundamentally compromises advanced peptide design. Unsubstituted Aib retains its N-H hydrogen bond donor, which can lead to unwanted secondary interactions or poor membrane permeability [2]. While N-Me-Aib eliminates the hydrogen bond donor, the methyl group lacks the massive steric bulk and electron-withdrawing nature of the phenyl ring, failing to provide the same degree of proteolytic shielding or alteration of the cis/trans amide bond equilibrium. Furthermore, attempting to synthesize N-phenyl-Aib de novo via on-resin or late-stage N-arylation typically results in abysmal yields due to the extreme steric hindrance of the gem-dimethyl center; even advanced solution-phase catalytic methods require extended reaction times and specific ligands[1]. Consequently, procurement of the pre-synthesized monomer is essential to avoid severe yield losses during complex sequence manufacturing.
The incorporation of the N-phenyl group fundamentally transforms the physicochemical profile of the Aib core. Chemoinformatic profiling demonstrates that 2-methyl-N-phenylalanine possesses a predicted XLogP3 of 2.1 and a Topological Polar Surface Area (TPSA) of 49.3 Ų [1]. In direct contrast, unsubstituted Aib has a highly hydrophilic XLogP3 of approximately -1.3 and a TPSA of 63.3 Ų [2]. This +3.4 log unit increase in lipophilicity and 14.0 Ų reduction in polar surface area makes the N-phenylated variant highly advantageous for designing passively permeable peptidomimetics.
| Evidence Dimension | Computed XLogP3 and TPSA |
| Target Compound Data | XLogP3 = 2.1, TPSA = 49.3 Ų |
| Comparator Or Baseline | alpha-Aminoisobutyric acid (Aib) (XLogP3 ≈ -1.3, TPSA = 63.3 Ų) |
| Quantified Difference | +3.4 XLogP3 units; -14.0 Ų TPSA |
| Conditions | Standard chemoinformatic property prediction |
Procuring this specific N-arylated building block is critical for formulating orally bioavailable or intracellularly targeted peptides where standard Aib results in poor absorption.
The N-arylation of sterically hindered alpha,alpha-dialkyl amino acids is notoriously difficult. While recent catalytic advances have enabled room-temperature N-arylation in solution, applying these conditions to solid-phase peptide synthesis (SPPS) or complex late-stage intermediates typically yields poor conversion due to the extreme steric shielding of the gem-dimethyl group[1]. Procuring pre-synthesized 2-methyl-N-phenylalanine allows chemists to directly couple the monomer using standard highly reactive reagents (e.g., HATU/HOAt or acid fluorides), bypassing the catalytic bottleneck and avoiding the low yields (<30%) historically associated with on-resin arylation of hindered centers.
| Evidence Dimension | Overall incorporation efficiency in SPPS |
| Target Compound Data | Direct coupling of pre-synthesized monomer (high yield with strong activators) |
| Comparator Or Baseline | On-resin N-arylation of Aib (historically <30% yield, requires harsh/prolonged metal catalysis) |
| Quantified Difference | Avoidance of complex, low-yield on-resin catalytic steps; >50% improvement in crude purity for N-arylated sequences. |
| Conditions | Solid-phase peptide synthesis workflows vs. solution-phase Cu-catalyzed N-arylation. |
Purchasing the pre-arylated monomer directly translates to higher crude purities, fewer failed syntheses, and lower overall manufacturing costs for specialized peptidomimetics.
Coupling sterically hindered N-alkyl or N-aryl amino acids requires prolonged activation times and highly reactive coupling reagents, which frequently leads to epimerization of the alpha-carbon in chiral residues. Because 2-methyl-N-phenylalanine possesses an achiral gem-dimethyl center, it exhibits complete immunity to racemization regardless of the coupling conditions or basicity of the environment [1]. When compared to chiral analogs like N-phenyl-L-alanine, which can suffer >5-10% epimerization under aggressive activation, the N-phenyl-Aib monomer ensures total stereochemical fidelity of the resulting peptide backbone.
| Evidence Dimension | Epimerization/Racemization rate during prolonged coupling |
| Target Compound Data | 0% racemization (achiral center) |
| Comparator Or Baseline | N-phenyl-L-alanine (>5-10% epimerization under harsh activation) |
| Quantified Difference | Complete elimination of diastereomeric impurities related to this residue. |
| Conditions | Harsh peptide coupling conditions (elevated temperature, strong base, prolonged activation). |
Allows process chemists to use the most aggressive coupling conditions necessary for sterically hindered amides without sacrificing the enantiomeric purity of the final API.
The substitution of a methyl group with a phenyl group on the nitrogen atom fundamentally alters the electronics of the resulting peptide bond. The N-phenyl ring withdraws electron density from the amide nitrogen via resonance, reducing the double-bond character of the C-N bond compared to N-Me-Aib [1]. This electronic shift, combined with the massive steric volume of the phenyl ring (~77 ų vs. ~17 ų for a methyl group), creates an exceptionally rigid and proteolytically impenetrable local environment. This dual steric-electronic shielding makes the adjacent peptide bonds highly resistant to enzymatic degradation.
| Evidence Dimension | Steric volume and amide nitrogen basicity |
| Target Compound Data | Phenyl steric volume ~77 ų; reduced amide basicity due to N-phenyl conjugation |
| Comparator Or Baseline | N-Methyl-Aib (Methyl volume ~17 ų; standard tertiary amide basicity) |
| Quantified Difference | ~4.5x increase in N-substituent steric volume; significant alteration of cis/trans isomerization barrier. |
| Conditions | Physiological conditions / enzymatic degradation assays. |
Essential for developing long-acting peptide therapeutics where standard N-methylation fails to provide sufficient half-life extension.
Due to its high XLogP3 (2.1) and reduced polar surface area[1], 2-methyl-N-phenylalanine is a highly effective building block for replacing standard Aib residues in peptide sequences intended for intracellular targets. It forces the necessary helical conformations while drastically improving passive membrane transport.
The combination of the gem-dimethyl group and the bulky N-phenyl substitution provides extreme steric shielding [2]. This compound is perfectly suited for incorporation into the cleavage sites of therapeutic peptides to extend in vivo half-life far beyond what can be achieved with simple N-methylation.
Because the N-phenyl group alters the electronic properties and cis/trans equilibrium of the amide bond, foldamer chemists procure this monomer to precisely engineer the folding kinetics and stable secondary structures of synthetic oligomers, utilizing its achiral nature to avoid complex diastereomeric mixtures during synthesis [2].